AM281 (CAS: 202463-68-1) is a highly potent, selective cannabinoid receptor 1 (CB1) antagonist and inverse agonist belonging to the diarylpyrazole class. Structurally, it is distinguished by a morpholine ring and an iodine substitution at the C5-phenyl position, differentiating it from first-generation analogs like SR141716A (Rimonabant) [1]. In procurement and assay design, AM281 is primarily selected as a low-lipophilicity alternative to reduce non-specific tissue binding, and as the definitive non-radioactive reference standard for [123I]AM281 SPECT imaging applications[2]. Its well-characterized pharmacokinetic profile and robust inverse agonist properties make it a critical baseline material for neuropharmacology, radiotracer development, and receptor conformation studies [1].
Substituting AM281 with closely related in-class analogs, such as SR141716A or AM251, often compromises neuroimaging precision and radiotracer development workflows [1]. First-generation diarylpyrazoles like SR141716A possess high lipophilicity, which drives excessive non-specific binding in lipid-rich brain tissue, thereby obscuring specific receptor localization and reducing the signal-to-noise ratio in vivo[2]. Furthermore, SR141716A lacks the iodine substitution required for straightforward[123I] or [124I] radiolabeling. Attempting to use chlorine-based analogs as proxies for SPECT tracer development fails because they cannot undergo the specific radioiodination chemistry required, making the exact AM281 scaffold indispensable for competitive displacement assays and cold-standard validation [3].
A primary procurement driver for AM281 is its significantly lower lipophilicity compared to SR141716A, achieved by substituting a piperidine ring with a morpholine ring. Quantitative profiling demonstrates that AM281 has a lipophilicity value of 3.7, compared to 4.8 for SR141716A [1]. This reduction directly decreases non-specific partitioning into brain lipids during in vivo imaging, enhancing the specific-to-nonspecific binding ratio[2].
| Evidence Dimension | Lipophilicity (LogP analog) |
| Target Compound Data | 3.7 (AM281) |
| Comparator Or Baseline | 4.8 (SR141716A) |
| Quantified Difference | 1.1 unit reduction in lipophilicity |
| Conditions | In vivo brain tissue partitioning models |
Procuring a lower-lipophilicity antagonist is critical for researchers conducting neuroimaging or behavioral assays to minimize background noise and off-target lipid accumulation.
AM281 serves as the direct structural precursor and cold standard for [123I]AM281. Advanced solid-phase synthesis (SPS) methods utilizing ipso-iododegermylation allow for rapid, high-yield generation of the AM281 scaffold. Using optimized NaI/NCS in a TFA/AcOH solvent system, AM281 is synthesized in 85% yield within 30 minutes, whereas standard I2/AcOH conditions yield only 15% after 16 hours [1].
| Evidence Dimension | Cleavage and iodination yield |
| Target Compound Data | 85% yield in 30 min (NaI/NCS in TFA/AcOH) |
| Comparator Or Baseline | 15% yield in 16 h (Standard I2/AcOH) |
| Quantified Difference | 5.6-fold increase in yield and 32-fold reduction in reaction time |
| Conditions | ipso-iododegermylation of resin-bound precursors |
For radiochemistry labs, this processability data confirms that the AM281 scaffold can be rapidly and efficiently synthesized or labeled before short-lived radioisotopes decay.
AM281 maintains potent nanomolar affinity for the CB1 receptor while virtually eliminating CB2 interaction. In competitive binding assays, AM281 demonstrates a Ki of 12 nM for CB1 receptors (rat forebrain) and a Ki of 4,200 nM for CB2 receptors (mouse spleen)[1]. This establishes a robust 350-fold selectivity ratio, ensuring that observed physiological effects are not confounded by peripheral immune system CB2 activation [2].
| Evidence Dimension | Inhibitory constant (Ki) |
| Target Compound Data | 12 nM (CB1) |
| Comparator Or Baseline | 4,200 nM (CB2) |
| Quantified Difference | 350-fold selectivity for CB1 over CB2 |
| Conditions | Rat forebrain membranes (CB1) vs. mouse spleen membranes (CB2) |
High selectivity is essential for buyers conducting central nervous system studies to rule out off-target effects from peripherally expressed cannabinoid receptors.
Because of its exact structural match to [123I]AM281 and its compatibility with rapid solid-phase iodination workflows, AM281 is the mandatory cold reference standard for validating single-photon emission computed tomography (SPECT) imaging protocols targeting brain CB1 receptors [1].
AM281 is the preferred inverse agonist for in vivo mapping of CB1-mediated cognitive and locomotor effects. Its lower lipophilicity (LogP 3.7) compared to SR141716A significantly reduces non-specific accumulation in lipid-rich brain tissue, yielding cleaner signal-to-noise ratios in behavioral models[2].
Due to its high 350-fold selectivity for CB1 over CB2 and its strong inverse agonist properties, AM281 is utilized in structural biology and G-protein coupling assays to reliably stabilize the inactive conformation of the CB1 receptor and reverse ligand-independent basal activity[3].
Acute Toxic;Irritant